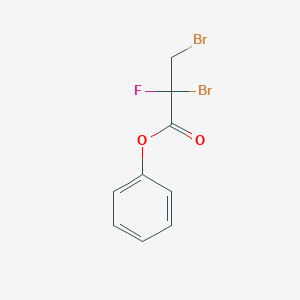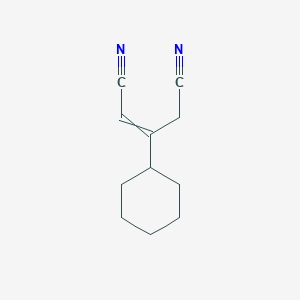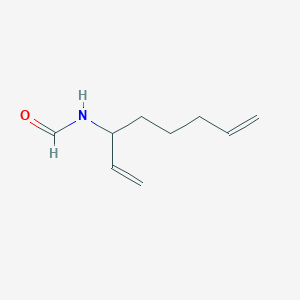
N-Octa-1,7-dien-3-ylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octa-1,7-dien-3-ylformamide is an organic compound with the molecular formula C9H15NO It is characterized by the presence of a formamide group attached to an octadiene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Octa-1,7-dien-3-ylformamide can be synthesized through several methods. One common approach involves the reaction of 1,7-octadiene with formamide under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion. Another method involves the hydrolysis of nitriles, which can be induced under mildly basic conditions by hydrogen peroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octa-1,7-dien-3-ylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-Octa-1,7-dien-3-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which N-Octa-1,7-dien-3-ylformamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Octadiene: A related compound with similar structural features but lacking the formamide group.
N,N-Dimethylformamide: Another formamide compound with different alkyl groups attached to the nitrogen.
Uniqueness
N-Octa-1,7-dien-3-ylformamide is unique due to its combination of an octadiene chain and a formamide group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
91259-15-3 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N-octa-1,7-dien-3-ylformamide |
InChI |
InChI=1S/C9H15NO/c1-3-5-6-7-9(4-2)10-8-11/h3-4,8-9H,1-2,5-7H2,(H,10,11) |
Clé InChI |
DHKDDWWOQBYNMU-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC(C=C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


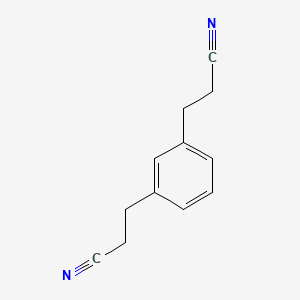
methanolate](/img/structure/B14351686.png)
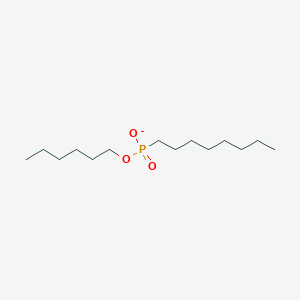
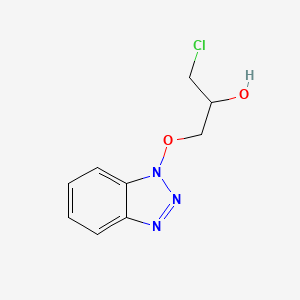
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
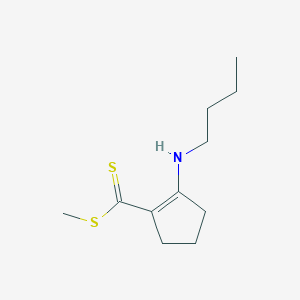
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)



